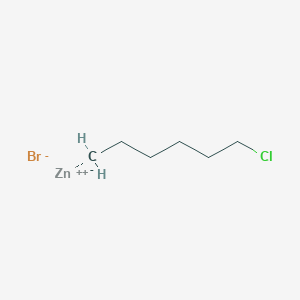
6-Chlorohexylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chlorohexylzinc bromide is an organozinc compound with the molecular formula Cl(CH₂)₆ZnBr. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its role in the preparation of high-quality silver nanowires, which are essential in various technological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Chlorohexylzinc bromide can be synthesized through the reaction of 6-chlorohexyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere to prevent oxidation and is carried out at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels and ensuring stringent control over reaction conditions to maintain product purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 6-Chlorohexylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can also participate in coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds .
Common Reagents and Conditions:
Substitution Reactions: Typically involve halides or other electrophiles.
Coupling Reactions: Often use palladium or nickel catalysts under inert conditions.
Major Products: The major products formed from reactions involving this compound are typically complex organic molecules with extended carbon chains or rings, depending on the specific reactants used .
Aplicaciones Científicas De Investigación
6-Chlorohexylzinc bromide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Medicine: Research into its use in drug synthesis and development.
Mecanismo De Acción
The mechanism by which 6-chlorohexylzinc bromide exerts its effects involves its role as a nucleophile in substitution reactions. The zinc atom in the compound facilitates the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom, making it more reactive towards electrophiles .
Comparación Con Compuestos Similares
- 6-Bromohexylzinc bromide
- 6-Iodohexylzinc bromide
- 6-Chlorohexylzinc chloride
Comparison: 6-Chlorohexylzinc bromide is unique due to the presence of both chlorine and bromine atoms, which can influence its reactivity and the types of reactions it can undergo. Compared to its analogs, it may offer different reactivity profiles and selectivity in organic synthesis .
Propiedades
Fórmula molecular |
C6H12BrClZn |
|---|---|
Peso molecular |
264.9 g/mol |
Nombre IUPAC |
zinc;1-chlorohexane;bromide |
InChI |
InChI=1S/C6H12Cl.BrH.Zn/c1-2-3-4-5-6-7;;/h1-6H2;1H;/q-1;;+2/p-1 |
Clave InChI |
YAKLROAYYIUTCX-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]CCCCCCl.[Zn+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-6,16-dimethyl-, (11beta,16alpha)-](/img/structure/B12336249.png)
![Propanamide, N-[6,9-dihydro-9-[(2R,6S)-6-(hydroxymethyl)-4-(triphenylmethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-](/img/structure/B12336255.png)
![4-[Ethoxy(fluoro)phosphoryl]oxy-2,2,6,6-tetramethyl-1-oxidopiperidine](/img/structure/B12336271.png)

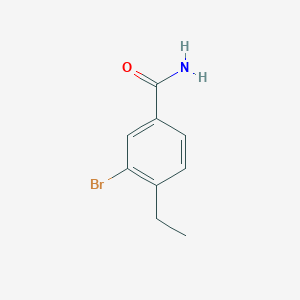
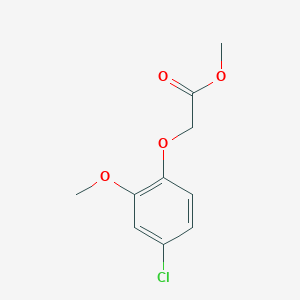
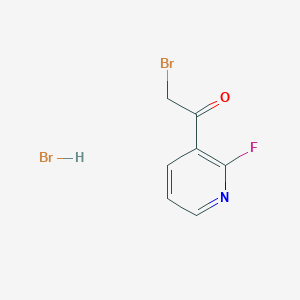
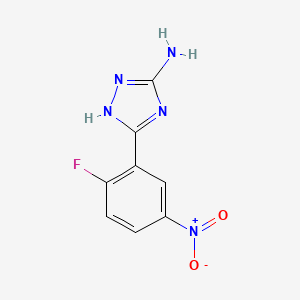
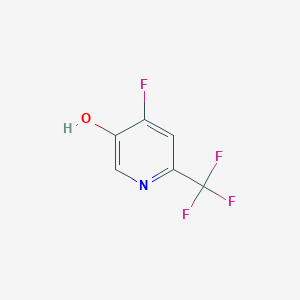
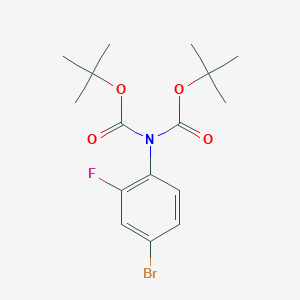
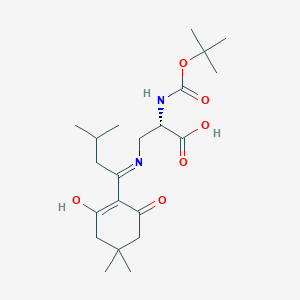
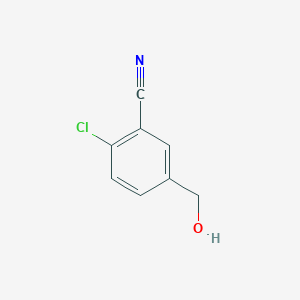
![8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12336338.png)
![diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-2,4,4a,6,7,8-hexahydro-1H-xanthen-3-ylidene]azanium;perchlorate](/img/structure/B12336340.png)
